REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.N1C=CC=CC=1.Cl.[C:18]([CH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1)(=O)[CH3:19]>C(O)C>[Cl:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:18]([CH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1)=[CH:19]2 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)C1CCNCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 60° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with polyphosphoric acid
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated at 90-100° C. for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with a slurry of ice in 5N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted well with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with a dichloromethane gradient
|
Type
|
ADDITION
|
Details
|
containing 4-20% methanol
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |